molecular formula C12H9Br2NO2 B12972835 Ethyl 4,8-dibromoquinoline-2-carboxylate

Ethyl 4,8-dibromoquinoline-2-carboxylate

Cat. No.: B12972835
M. Wt: 359.01 g/mol
InChI Key: DWLDRFGKTDGTGO-UHFFFAOYSA-N
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Description

Ethyl 4,8-dibromoquinoline-2-carboxylate is a halogenated quinoline derivative characterized by bromine substituents at positions 4 and 8 of the quinoline ring and an ethyl ester group at position 2. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization. Its molecular weight is approximately 383.99 g/mol (calculated based on formula C₁₂H₉Br₂NO₂).

Properties

Molecular Formula

C12H9Br2NO2

Molecular Weight

359.01 g/mol

IUPAC Name

ethyl 4,8-dibromoquinoline-2-carboxylate

InChI

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)10-6-9(14)7-4-3-5-8(13)11(7)15-10/h3-6H,2H2,1H3

InChI Key

DWLDRFGKTDGTGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2Br)C(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,8-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline-2-carboxylate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 8 positions .

Industrial Production Methods

. These services often involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,8-dibromoquinoline-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with other functional groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Ethyl 4,8-dibromoquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,8-dibromoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the quinoline ring can intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares Ethyl 4,8-dibromoquinoline-2-carboxylate with Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6), a structurally analogous compound referenced in the provided evidence :

Property This compound Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate
Substituents Br (positions 4, 8); COOEt (position 2) Cl (position 4); NO₂ (position 8); COOEt (position 3)
Molecular Weight ~383.99 g/mol ~310.71 g/mol
Electron Effects Bromine (moderate electron-withdrawing) Chlorine (weak electron-withdrawing); NO₂ (strong electron-withdrawing)
Reactivity Bromine facilitates nucleophilic substitution Nitro group enhances electrophilic aromatic substitution
Synthetic Applications Cross-coupling reactions, drug intermediates Nitration/chlorination studies, agrochemical synthesis

Key Observations:

Substituent Effects: Bromine in the target compound increases molecular weight and polarizability compared to chlorine in the analog. This difference impacts solubility and reactivity in organic solvents . The nitro group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate strongly deactivates the quinoline ring, making it less reactive toward electrophilic attacks but more prone to reduction reactions.

Positional Isomerism :

  • The carboxylate group at position 2 (target compound) versus position 3 (analog) alters steric and electronic interactions. Position 2 esters may exhibit greater steric hindrance, affecting binding in biological systems or catalytic processes.

Safety and Handling: Limited hazard data are available for Ethyl 4-chloro-8-nitroquinoline-3-carboxylate , but nitro groups generally pose explosion risks under high heat or friction.

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